Methyltrichlorosilane (CH3SiCl3) is a prominent organosilicon compound frequently encountered as a byproduct in the direct synthesis of dimethyldichlorosilane, a crucial precursor for silicone polymers. [] Its significance in scientific research stems from its versatility as a building block for a variety of organosilicon materials and its role in silicon carbide deposition.
Optimization of SiC Deposition: Further research can focus on optimizing SiC deposition processes using methyltrichlorosilane to achieve higher growth rates, improved stoichiometry control, and enhanced film properties. [, ]
Exploration of Novel Catalytic Systems: The development of efficient and recyclable catalysts for redistribution reactions involving methyltrichlorosilane can lead to more sustainable and cost-effective production of valuable organosilicon compounds. []
Tailoring Surface Properties: Investigation of methyltrichlorosilane-based surface modifications can extend its applications in diverse fields, such as water purification, anti-fouling coatings, and self-cleaning materials. []
Advanced Materials Synthesis: Exploration of methyltrichlorosilane as a precursor for synthesizing new organosilicon materials with tailored properties, such as high thermal stability, specific optical properties, and enhanced mechanical strength, holds significant potential. []
Methyltrichlorosilane is an organosilicon compound with the molecular formula . It is classified as a chlorosilane, which are compounds containing silicon and chlorine atoms. Methyltrichlorosilane is primarily used as a precursor in the production of silicon carbide and other silicon-based materials through chemical vapor deposition processes. Its ability to decompose and form silicon-based products makes it valuable in various industrial applications.
Methyltrichlorosilane can be synthesized through several methods, including disproportionation reactions of other silanes or through direct chlorination processes. It falls under the broader category of chlorosilanes, which are crucial in the production of silicones and other silicon-containing materials. The compound is also categorized as a volatile liquid, with significant applications in semiconductor manufacturing and materials science.
Methyltrichlorosilane has a tetrahedral molecular geometry due to its silicon atom bonded to three chlorine atoms and one methyl group. This structure contributes to its reactivity and volatility.
Methyltrichlorosilane participates in several significant chemical reactions:
The decomposition process is crucial for applications in semiconductor manufacturing, where controlled reactions lead to desired material properties .
The mechanism of action for methyltrichlorosilane primarily involves its decomposition during chemical vapor deposition processes:
This process is vital in creating high-purity silicon carbide materials used in electronics and optics .
These properties make methyltrichlorosilane suitable for various applications in material science and industrial chemistry .
Methyltrichlorosilane is used extensively in scientific and industrial applications:
These applications underscore the significance of methyltrichlorosilane in advancing technology within materials science .
The molecular formula CH₃SiCl₃ reflects a tetrahedral silicon center coordinated to three chlorine atoms and one methyl group (CH₃-), yielding a molar mass of 149.48 g/mol [6] [8]. This asymmetrical structure creates a significant dipole moment, contributing to its vigorous reactivity with nucleophiles. The silicon-chlorine (Si-Cl) bonds exhibit high polarity and susceptibility to hydrolysis, while the silicon-carbon (Si-C) bond demonstrates notable thermal stability [3]. In the crystalline state, molecular packing is influenced by weak van der Waals interactions and dipole-dipole forces [2].
Table 1: Fundamental Chemical Identifiers of Methyltrichlorosilane
Property | Value | Source |
---|---|---|
CAS Registry Number | 75-79-6 | [6] |
EC Number | 200-902-6 | [2] |
IUPAC Name | Trichloro(methyl)silane | [2] |
Molecular Formula | CH₃Cl₃Si | [6] |
Beilstein/Reaxys Registry | Not specified in sources | - |
SMILES Notation | CSi(Cl)Cl | [6] |
InChI Key | JLUFWMXJHAVVNN-UHFFFAOYSA-N | [2] |
Methyltrichlorosilane emerged as a co-product of the revolutionary "Direct Process" (Rochow-Müller process) patented in 1945, where chloromethane reacts with silicon metal at approximately 250-300°C using copper catalysts [2] [3]. The reaction follows:
2 CH₃Cl + Si → (CH₃)₄₋ₙSiClₙ + other products
Initially considered a byproduct with limited applications, industrial focus centered on dimethyldichlorosilane. However, researchers discovered that reducing copper catalyst concentrations shifted selectivity toward methyltrichlorosilane [2]. This adaptability enabled its economic production as demand grew for specialized silicone resins. Global production now exceeds hundreds of thousands of metric tons annually, with Asia-Pacific dominating manufacturing (70% market share), followed by Europe (19%) and North America (9%) [10]. The compound occupies a vital position in silicone value chains, with its market projected to reach US$101 million by 2031 despite competitive pressures [10].
Methyltrichlorosilane displays characteristic properties critical for handling and application:
CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl
Followed by condensation to cross-linked polysilsesquioxanes:
CH₃Si(OH)₃ → CH₃SiO₁.₅ + 1.5H₂O ``` [2] - **Volatility**: Vapor pressure = 13.3–17.9 kPa at 20°C; Vapor density (air=1) = 5.2, indicating vapors accumulate in low-lying areas [4] [7] *Table 2: Comprehensive Physicochemical Properties of Methyltrichlorosilane* | **Property** | **Value** | **Source** | |----------------------------|-------------------------------|--------------------| | Melting Point | -90°C to -77°C | [2] [8] | | Boiling Point | 66°C | [2] | | Density (25°C) | 1.27 g/cm³ | [6] | | Refractive Index (20°C) | 1.4088 | [8] | | Vapor Pressure (20°C) | 17.9 kPa | [4] | | Flash Point | -8°C (closed cup) | [8] | | Autoignition Temperature | 490°C | [4] | | Solubility in Water | Reacts violently | [4] | | Vapor Density (air=1) | 5.2 | [4] | ### 2 Production and Industrial Synthesis The **Direct Process** remains the exclusive industrial method, involving fluidized bed reactors where powdered silicon (≈98% purity) contacts gaseous chloromethane over copper catalysts (typically Cu₂O/CuCl) at 250–300°C [2] [7]. Critical process parameters include: - **Temperature Control**: Optimal range 280–310°C; Higher temperatures favor methyltrichlorosilane but risk silicon sintering - **Catalyst Composition**: Copper activated with zinc or tin promoters; Catalyst loading below 5 wt% enhances CH₃SiCl₃ selectivity - **Residence Time**: Typically 30–120 seconds to balance conversion and selectivity [7] The reaction network produces a mixture of silanes:
Si + 2CH₃Cl → (CH₃)₂SiCl₂ (major product)Si + 3CH₃Cl → CH₃SiCl₃ + other byproducts
Crude methyltrichlorosilane is separated via continuous fractional distillation under reduced pressure, achieving commercial purities from 99% (industrial grade) to 99.999% (electronic grade) [6] [10]. Impurities typically include other chlorosilanes (e.g., SiCl₄, (CH₃)₂SiCl₂), which are recycled to optimize atom efficiency. ### 3 Industrial Applications and Emerging Uses Methyltrichlorosilane's trifunctional reactivity enables diverse applications: #### 3.1 Silicone Resin Production (≈60% Market Share) Controlled hydrolysis yields highly cross-linked poly(methylsilsesquioxane) networks:
n CH₃SiCl₃ → [CH₃SiO₁.₅]ₙ + 1.5n HCl
These resins exhibit exceptional thermal stability (enduring 550°C in vacuum), electrical insulation properties, and UV resistance [2]. They form protective coatings for: - High-temperature electrical insulation - Semiconductor encapsulation - Anti-fouling marine coatings - Fire-resistant building materials [8] [10] #### 3.2 Surface Modification and Hydrophobicity Vapor-phase deposition creates water-repellent monolayers on substrates:
CH₃SiCl₃ + ≡Si-OH (surface) → ≡Si-O-Si(CH₃)Cl₂ → Hydrolysis → ≡Si-O-Si(CH₃)(OH)₂
Subsequent condensation forms durable hydrophobic films with contact angles >100°. Applications include: - Waterproofing of concrete, masonry, and textiles - Functionalized filter media (allowing organic solvent permeation while blocking water) - Nanoparticle surface treatment for nanocomposites [2] [4] #### 3.3 Fumed Silica Precursor Flame hydrolysis at 1000–1400°C produces high-purity silica:
CH₃SiCl₃ + 2O₂ → SiO₂ + CO₂ + 3HCl
This yields amorphous silica nanoparticles (12–30 nm) with surface areas of 90–400 m²/g, serving as reinforcing fillers in silicone elastomers and viscosity modifiers [8]. #### 3.4 Silicon Carbide Manufacturing Chemical vapor deposition (CVD) utilizes methyltrichlorosilane for epitaxial SiC growth:
CH₃SiCl₃ → SiC + 3HCl
It provides chloride ligands that suppress premature gas-phase reactions, enhancing crystal growth rates for semiconductor wafers and ceramic composites [2] [6]. #### 3.5 Organic Synthesis Reagent Combined with sodium iodide, it cleaves specific functional groups under mild conditions: - **Ether Cleavage**:
R'OR + CH₃SiCl₃ + NaI → R'I + R'OH + CH₃SiCl₂(OR)
- **Deacetalization**:
RR'C(OMe)₂ + CH₃SiCl₃ + NaI → RR'C=O + 2CH₃I + CH₃SiCl₂(OMe)``` [2] [5]
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